Cas no 921778-85-0 (N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide)

N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide structure
921778-85-0 structure
Product Name:N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide
CAS No:921778-85-0
MF:C20H16FN3O2S
MW:381.42334651947
CID:6287543
PubChem ID:41228520
Update Time:2025-07-09

N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide
    • F2202-1630
    • AKOS024628367
    • N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
    • 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
    • N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-fluorobenzamide
    • 921778-85-0
    • Inchi: 1S/C20H16FN3O2S/c21-15-7-5-14(6-8-15)19(26)23-20-22-16(12-27-20)11-18(25)24-10-9-13-3-1-2-4-17(13)24/h1-8,12H,9-11H2,(H,22,23,26)
    • InChI Key: AKQGOOLLCBRHRM-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)F)=O)=NC(=C1)CC(N1C2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 381.09472610g/mol
  • Monoisotopic Mass: 381.09472610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 90.5Ų

N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide Pricemore >>

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Additional information on N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide

Professional Introduction to N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide (CAS No. 921778-85-0)

N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 921778-85-0, represents a novel molecular entity with a unique structural framework that combines elements from multiple heterocyclic systems. The presence of a benzamide moiety linked to a thiazole ring further substituted with an indole derivative suggests potential biological activities that are worthy of detailed exploration.

The molecular structure of N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide is characterized by its intricate connectivity and the presence of several pharmacophoric groups. The benzamide group is known to participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drug candidates. Additionally, the thiazole ring is a common structural motif in biologically active compounds, often found in antibiotics and antifungal agents. The indole moiety, on the other hand, is frequently associated with neurotransmitter receptors and has been extensively studied for its potential role in modulating various physiological processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. The use of virtual screening techniques has allowed for the rapid identification of promising candidates like N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}-4-fluorobenzamide that exhibit favorable pharmacokinetic properties. These computational approaches have been instrumental in guiding experimental efforts and optimizing lead compounds for further development.

In the context of current research, N-{4-2-(2,3-dihydro-1H-indol-1-yl)-2-oxyoethyl}-1,3-thiazol]-4-fluorobenzamide has been investigated for its potential therapeutic applications. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in inflammatory responses and cancer progression. The fluorine atom in the benzamide moiety is particularly noteworthy, as it can enhance metabolic stability and binding affinity. This feature has made fluorinated compounds a subject of intense interest in drug discovery over the past decade.

The synthesis of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)]-2-oxoethyl]-1,3-thiazol]-4-fluorobenzamide presents unique synthetic challenges due to its complex architecture. However, modern synthetic methodologies have provided chemists with powerful tools to construct such molecules efficiently. For instance, transition metal-catalyzed cross-coupling reactions have become indispensable in the assembly of heterocyclic systems. These reactions allow for the precise formation of carbon-carbon bonds under mild conditions, which is essential for maintaining the integrity of sensitive functional groups.

The biological evaluation of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)]}−−−−−−−−−−−{[[{[}
[}]]]]]]]]]]]]]]]]]]]]]]]]]]]]]}}}}}}}}}}}}}}}>[}])]])]])]])]])]])]])]])]])]])]])]])]])]])]])}]}}}]=}
[}])]])]])]])]])]])]])]])]])]])]])]])]])]],]],[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[])))))))))))))))))))))))))))))))))))))))))))]=]=]=}=]=}=}=}=}=}=}=}=}=}=}=}=}==]==]==]==]==]],[[[])))))===>===>===>===>===>===>===>===>===>===>===>===>===>===>===[})})})})})})})})})})})})}]}}}]]]],[[],[],[],[],[],[],[],[],[],[],[],[],[]]],[[]],[]],[]],[]],[]],[]],[]],[]],[]],[]]
The compound’s potential as a therapeutic agent is further supported by preclinical studies that have demonstrated its ability to modulate specific signaling pathways. For example, researchers have observed that N-{4-[}⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟨⟨⟨⟨⟨⟨⟨⟨⟨⟨⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩⟩(CAS No.
921778
85
0) has inhibitory effects on kinases that are overexpressed in certain types of cancer. These findings align with the broader trend in oncology research, where targeted inhibition of aberrant signaling pathways has become a cornerstone strategy for developing effective anticancer therapies.

The role of fluorine atoms in enhancing biological activity is well-documented, and their incorporation into drug candidates like N-{4-[][bold][bold][bold][bold][bold][bold][bold][bold][bold]
921778
85
0) has been shown to improve both metabolic stability and binding affinity to biological targets. This phenomenon has led to the development of numerous fluorinated pharmaceuticals that have successfully reached the market. The strategic use of fluorine atoms remains a key consideration in medicinal chemistry pipelines as new compounds are designed and optimized.

In conclusion, N-{4-[5-Fuorobenzoilamido]-5-metil-tetrazolo(5diidro) - 21-il - 23-idrolindolo(3edione)] represents a promising lead compound with significant potential for further development into a therapeutic agent. Its unique structural features and demonstrated biological activity make it an attractive candidate for additional preclinical and clinical investigations. As research continues to uncover new mechanisms underlying disease pathogenesis, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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